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An In-Depth Technical Guide to tert-Butyl 4-amino-1H-indazole-1-carboxylate

Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-amino-1H-indazole-1-
carboxylate (CAS No. 801315-74-2), a pivotal heterocyclic building block in modern medicinal

chemistry. The indazole scaffold is a privileged structure in drug discovery, renowned for its role

in the development of potent kinase inhibitors.[1][2] This document details the compound's

physicochemical properties, provides a validated synthetic and purification protocol, analyzes

its distinct reactivity, and outlines its strategic application in the design of targeted therapeutics.

The content is structured to deliver not only technical data but also field-proven insights into the

causality behind experimental choices, empowering researchers to effectively utilize this

versatile intermediate.

Introduction: The Strategic Value of the Indazole
Scaffold
The 1H-indazole core is a bicyclic heteroaromatic system that has garnered significant

attention in pharmaceutical research due to its structural resemblance to purine, enabling it to

function as a potent "hinge-binder" in the ATP-binding pocket of numerous protein kinases.[1]

[3] Dysregulation of kinase activity is a hallmark of many cancers, inflammatory disorders, and

neurodegenerative diseases, making them high-value therapeutic targets.[2][4]
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While the indazole core itself is valuable, its utility is unlocked through precise functionalization.

Tert-butyl 4-amino-1H-indazole-1-carboxylate emerges as a strategically designed

intermediate for several key reasons:

The Amino Group (C-4): Provides a crucial vector for chemical modification. As a primary

amine, it serves as a robust nucleophile for forming amide, sulfonamide, or urea linkages,

allowing for the systematic exploration of the solvent-exposed region of a kinase binding site

to enhance potency and selectivity.

The Boc Protecting Group (N-1): The tert-butoxycarbonyl (Boc) group at the N-1 position

serves a dual purpose. First, it prevents unwanted side reactions at this nitrogen during the

functionalization of the C-4 amino group. Second, it modulates the electronic properties of

the indazole ring and can influence the regioselectivity of further reactions before its eventual

cleavage under acidic conditions.[5]

This guide will dissect these features to provide a holistic understanding of the compound's

chemical properties and its application in sophisticated drug design campaigns.

Physicochemical and Structural Properties
Tert-butyl 4-amino-1H-indazole-1-carboxylate is typically a light yellow to yellow solid under

standard conditions.[6] Its key properties are summarized below.
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Property Value Source(s)

CAS Number 801315-74-2 [6][7]

Molecular Formula C₁₂H₁₅N₃O₂ [6][8]

Molecular Weight 233.27 g/mol [6][8]

Appearance Light yellow to yellow solid [6]

Boiling Point (Predicted) 395.3 ± 34.0 °C [6]

Density (Predicted) 1.24 ± 0.1 g/cm³ [6]

pKa (Predicted) 2.62 ± 0.10 [6]

XLogP3 (Predicted) 2.2 [8]

InChIKey
LBOHJOLQKZNKFB-

UHFFFAOYSA-N
[9]

Synthesis and Purification Strategy
The synthesis of tert-butyl 4-amino-1H-indazole-1-carboxylate is most logically achieved via

a two-step sequence starting from the commercially available 4-nitro-1H-indazole. This

approach is reliable and leverages well-established, high-yielding chemical transformations.

Retrosynthetic Analysis
The retrosynthetic pathway involves two key disconnections: the removal of the N-1 Boc

protecting group and the reduction of the C-4 amino group back to its nitro precursor.

tert-Butyl 4-amino-1H-indazole-1-carboxylate4-Amino-1H-indazole
Boc Protection

4-Nitro-1H-indazole
Nitro Reduction

Click to download full resolution via product page

Diagram 1: Retrosynthetic pathway for the target compound.

Experimental Protocol
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Step 1: Reduction of 4-Nitro-1H-indazole to 4-Amino-1H-indazole

This transformation is efficiently carried out by catalytic hydrogenation. Palladium on carbon

(Pd/C) is the catalyst of choice due to its high efficacy in reducing aromatic nitro groups without

affecting the heterocyclic core.

Reagents & Equipment:

4-Nitro-1H-indazole (1.0 eq)

10% Palladium on Carbon (0.05 - 0.10 eq)

Ethanol (EtOH) or Tetrahydrofuran (THF)

Hydrogen (H₂) source (balloon or Parr hydrogenator)

Reaction flask, magnetic stirrer, filtration apparatus (Celite pad)

Procedure:

Suspend 4-nitro-1H-indazole in ethanol in a flask suitable for hydrogenation.

Carefully add 10% Pd/C to the suspension. Causality Note: Pd/C is pyrophoric and should

be handled with care, preferably under an inert atmosphere or added to the solvent.

Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three

times to ensure an inert atmosphere.

Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm

from a balloon) at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is fully consumed (typically 4-24 hours). A common eluent system is Ethyl

Acetate/Hexane.

Once complete, carefully purge the flask with nitrogen or argon to remove excess

hydrogen.
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Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing

the pad with additional ethanol.

Concentrate the filtrate under reduced pressure to yield crude 4-amino-1H-indazole, which

can often be used in the next step without further purification.

Step 2: N-1 Boc Protection of 4-Amino-1H-indazole

This step selectively protects the more nucleophilic N-1 position of the indazole ring using di-

tert-butyl dicarbonate (Boc₂O).[5] The reaction is typically catalyzed by a nucleophilic catalyst

like 4-dimethylaminopyridine (DMAP).[10]

Reagents & Equipment:

4-Amino-1H-indazole (1.0 eq)

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

4-Dimethylaminopyridine (DMAP, 0.1 eq) or Triethylamine (Et₃N, 1.5 eq)

Dichloromethane (DCM) or Acetonitrile (MeCN)

Reaction flask, magnetic stirrer, ice bath

Procedure:

Dissolve 4-amino-1H-indazole in DCM in a reaction flask.

Add DMAP (or Et₃N) to the solution.

Cool the mixture to 0 °C using an ice bath.

Add Boc₂O to the cooled solution. Causality Note: The reaction is cooled initially to

moderate the exotherm and improve selectivity.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.
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Wash the organic layer sequentially with water and brine.

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure to obtain the crude product.

Purification
The crude tert-butyl 4-amino-1H-indazole-1-carboxylate is typically purified by flash column

chromatography on silica gel.

Methodology:

Adsorb the crude material onto a small amount of silica gel.

Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).

Load the adsorbed material onto the column.

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and

gradually increasing to 30-40% ethyl acetate).

Collect fractions and analyze by TLC to identify those containing the pure product.

Combine the pure fractions and remove the solvent under reduced pressure to yield the

final product as a solid.

Chemical Reactivity and Strategic Handling
The utility of this compound stems from the orthogonal reactivity of its two key functional

groups.

The Dichotomy of Reactivity: N-1 vs. C-4
The N-1 position of the indazole ring is protected by the acid-labile Boc group, while the C-4

amino group serves as a nucleophilic handle for diversification. This allows for a predictable

and controlled reaction sequence.
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Diagram 2: Key reactive sites and corresponding transformations.

N-1 Boc Group: This group is stable to most basic and nucleophilic conditions used for

modifying the C-4 amino group. It can be readily removed at the end of a synthetic sequence

using strong acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[5] This unmasks

the N-1 proton, which is often a critical hydrogen bond donor for kinase hinge binding.

C-4 Amino Group: The primary aromatic amine is a versatile nucleophile. It readily

participates in reactions such as:

Amide Bond Formation: Reaction with acyl chlorides or carboxylic acids (using coupling

reagents like HATU or EDC) to form amides.

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

C-N Cross-Coupling: Participation in metal-catalyzed reactions to form more complex C-N

bonds.

Stability and Storage
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The compound is generally stable under normal laboratory conditions. For long-term storage, it

is recommended to keep the material in a tightly sealed container in a cool, dark, and dry

place, or under an inert atmosphere.[6]

Safety Profile
Based on data for analogous compounds, tert-butyl 4-amino-1H-indazole-1-carboxylate
should be handled with appropriate care.[6][8]

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8]

Handling Precautions:

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves.

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Avoid contact with skin and eyes.

Application in Medicinal Chemistry
A Privileged Scaffold for Kinase Inhibitors
The amino-indazole scaffold is a cornerstone in the development of Type I and Type II kinase

inhibitors.[1] The N-1 and N-2 atoms of the pyrazole ring act as hydrogen bond acceptors and

donors, respectively, effectively mimicking the adenine portion of ATP to bind to the kinase

hinge region.

The C-4 amino group of this building block provides the attachment point for moieties that

extend into the solvent-exposed region of the ATP pocket. By carefully designing these

appended groups, researchers can achieve high levels of potency and, critically, selectivity for

the target kinase over other kinases in the human kinome, thereby reducing off-target effects

and potential toxicity. Several potent inhibitors for targets like FLT3, PDGFRα, Kit, and BCR-

ABL are based on the amino-indazole core.[1][11]
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Conceptual Workflow: From Building Block to Lead
Compound
This intermediate is an entry point into a well-defined drug discovery workflow. The process

involves iterative cycles of design, synthesis, and biological testing to optimize the properties of

the initial hit compound.

Start: tert-Butyl
4-amino-1H-indazole-1-carboxylate

Library Synthesis
(Parallel Amide Coupling, etc.)

Primary Screening
(Biochemical Assays)

Hit Identification & Validation

Lead Optimization
(Structure-Activity Relationship Studies)

Iterative Design
& Synthesis

In Vivo Testing
(Pharmacokinetics, Efficacy)

Preclinical Candidate
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Diagram 3: High-level drug discovery workflow utilizing the title compound.

Anticipated Spectroscopic Data
While a published spectrum for this specific isomer is not readily available, its key

spectroscopic features can be reliably predicted based on its structure and data from

analogous compounds.[12][13]

¹H NMR (in CDCl₃ or DMSO-d₆):

~1.7 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc

protector.

~4.0-5.0 ppm (broad singlet, 2H): The protons of the C-4 primary amine (-NH₂). The

chemical shift and peak shape can vary with solvent and concentration.

~6.5-8.0 ppm (multiplets, 4H): The four protons on the aromatic and pyrazole rings. The

specific coupling patterns would allow for unambiguous assignment.

¹³C NMR (in CDCl₃ or DMSO-d₆):

~28 ppm: The three methyl carbons of the Boc group.

~80-85 ppm: The quaternary carbon of the Boc group and the ester carbonyl carbon.

~110-150 ppm: A series of signals corresponding to the carbons of the indazole bicyclic

system.

IR (ATR):

~3350-3450 cm⁻¹: Two distinct N-H stretching bands for the primary amine.

~2980 cm⁻¹: C-H stretching from the Boc group.

~1720-1740 cm⁻¹: A strong C=O stretch from the carbamate carbonyl of the Boc group.

~1600-1620 cm⁻¹: N-H bending (scissoring) vibration.
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Conclusion
Tert-butyl 4-amino-1H-indazole-1-carboxylate is a high-value, strategically designed

chemical intermediate. Its pre-installed, orthogonally protected functional groups—an acid-

labile N-1 Boc group and a nucleophilic C-4 amino group—provide a robust platform for the

efficient synthesis of complex molecular libraries. Its direct relevance to the construction of

kinase inhibitors makes it an indispensable tool for researchers and drug development

professionals aiming to create next-generation targeted therapies. Understanding its synthesis,

reactivity, and proper handling is essential for leveraging its full potential in medicinal chemistry

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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